4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide
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Overview
Description
4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a cyclopentyl group, and a hydroxy-methylbutyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Scientific Research Applications
4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzamide.
Addition of the Hydroxy-Methylbutyl Side Chain: This step involves the reaction of a suitable alcohol with the benzamide to introduce the hydroxy-methylbutyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide: shares similarities with other benzamide derivatives and compounds containing cyclopentyl groups.
Cyclopropane-containing compounds: These compounds also exhibit unique structural and chemical properties, making them of interest in synthetic and pharmaceutical chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,22)11-10-13-6-8-14(9-7-13)17(21)19-16-5-3-4-15(16)12-20/h6-9,15-16,20,22H,3-5,10-12H2,1-2H3,(H,19,21)/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBUEXDZJPRTLF-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NC2CCCC2CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N[C@H]2CCC[C@H]2CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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